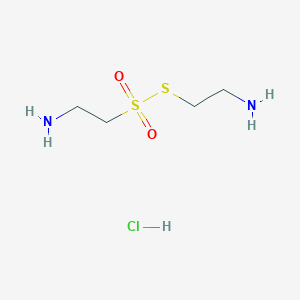

2-(2-Aminoethylsulfonylsulfanyl)ethanamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-Aminoethylsulfonylsulfanyl)ethanamine is an organic sulfur compound with the molecular formula C4H12N2O2S2.

准备方法

Synthetic Routes and Reaction Conditions

2-(2-Aminoethylsulfonylsulfanyl)ethanamine can be synthesized through a multi-step processThe reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .

化学反应分析

Types of Reactions

2-(2-Aminoethylsulfonylsulfanyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: Nucleophilic substitution reactions can replace the amino or sulfonyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfide or thiol derivatives.

Substitution: Various substituted amines or sulfonyl compounds.

科学研究应用

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Investigated for its role in modulating biological pathways and enzyme activities.

Medicine: Explored for its potential as a therapeutic agent in treating diseases such as cancer and infections.

Industry: Utilized in the production of specialty chemicals, including dyes and polymers.

作用机制

The mechanism of action of 2-(2-Aminoethylsulfonylsulfanyl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and metabolic processes.

相似化合物的比较

Similar Compounds

- 2-Aminoethanesulfonothioic acid S-(2-aminoethyl) ester

- 2-Aminoethyl 2’-aminoethanethiolsulfonate

Uniqueness

2-(2-Aminoethylsulfonylsulfanyl)ethanamine is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for synthesizing diverse biologically active molecules .

生物活性

2-(2-Aminoethylsulfonylsulfanyl)ethanamine, also known by its chemical identifier 2458-50-6, is an organic sulfur compound notable for its structural features, including both amino and sulfonylsulfanyl functional groups. This compound has garnered attention in various fields such as chemistry, biology, and medicine due to its potential biological activities and applications.

- Molecular Formula : C4H12N2O2S2

- Molecular Weight : 192.28 g/mol

- Structure : Contains an amino group (-NH2) and a sulfonylsulfanyl group (-S(=O)2-S-).

Synthesis

The synthesis of this compound can be achieved through the reaction of 2-chloroethylamine hydrochloride with sodium sulfite and sodium thiosulfate. The process involves two main steps:

- Reaction of 2-chloroethylamine with sodium sulfite to form an intermediate.

- Treatment of this intermediate with sodium thiosulfate to introduce the sulfanyl group.

The biological activity of this compound is attributed to its interactions with various biomolecules, including enzymes and receptors. The compound's amino and sulfonyl groups facilitate hydrogen bonding and electrostatic interactions, which are crucial for its biochemical effects.

Potential Biological Applications

Research indicates that this compound may exhibit several biological activities:

- Antioxidant Activity : The presence of sulfur groups may contribute to reducing oxidative stress in cells.

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Neuroprotective Effects : Investigations into its role in neuroprotection highlight possible benefits in neurodegenerative conditions.

Case Studies

-

Neuroprotection in Animal Models :

A study evaluated the neuroprotective effects of 2-(2-Aminoethylsulfonylsulfanyl)ethanamine in mice subjected to oxidative stress. Results indicated a significant reduction in neuronal damage markers compared to control groups, suggesting its potential as a therapeutic agent in neurodegenerative diseas -

Antimicrobial Efficacy :

In vitro tests demonstrated that the compound exhibited inhibitory effects against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/

Summary of Key Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Neuroprotection | Reduced oxidative damage in neuronal cells | |

| Antimicrobial Activity | Inhibition of Staphylococcus aureus growth | |

| Antioxidant Activity | Decreased levels of reactive oxygen species (ROS) |

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, such as 2-(2-Aminoethylthio)ethanamine, the presence of the sulfonyl group in this compound enhances its reactivity and biological activity. This unique feature allows for diverse applications in medicinal chemistry and drug development.

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(2-Aminoethylsulfonylsulfanyl)ethanamine in laboratory settings?

- Methodological Answer : While the compound is not classified as hazardous under EC1272/08 (GHS/CLP), precautionary measures include:

- Use of PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact .

- Work in a fume hood to prevent inhalation of dust or vapors (P261) .

- Store in a cool, dry area away from incompatible substances (e.g., strong oxidizing agents).

- Note: Toxicological data are incomplete, so assume potential reactivity with biological systems and validate via pilot studies .

Q. What synthetic routes are documented for this compound?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as:

- Oxidation/Reduction : Formation of sulfonyl or sulfanyl intermediates via controlled oxidation of thiol precursors .

- Substitution : Reaction of ethanamine derivatives with sulfonyl halides under anhydrous conditions .

Table 1: Common Synthesis Steps

| Step | Reaction Type | Key Reagents/Conditions |

|---|---|---|

| 1 | Thiol oxidation | H₂O₂, acidic medium |

| 2 | Amine coupling | DCC/NHS, inert atmosphere |

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer : Use spectroscopic cross-validation:

- NMR : Analyze ¹H and ¹³C peaks for sulfonyl (-SO₂-) and amine (-NH₂) groups .

- IR : Confirm S=O stretching (~1350 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

- Mass Spectrometry : Verify molecular ion [M+H]⁺ at m/z 178.1 (C₄H₁₂N₂S₂) .

Advanced Research Questions

Q. How can conflicting spectroscopic data for sulfonyl-containing ethanamine derivatives be resolved?

- Methodological Answer : Contradictions often arise from solvent effects or tautomerism. Strategies include:

- Solvent Screening : Compare NMR in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding .

- Computational Modeling : DFT calculations (e.g., Gaussian) to predict stable conformers .

- X-ray Crystallography : Resolve ambiguity via single-crystal structure determination .

Q. What mechanistic insights govern the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The sulfonyl group acts as an electron-withdrawing moiety, enhancing the electrophilicity of adjacent carbons. Key factors:

- Steric Effects : Bulkier substituents reduce reaction rates (e.g., aryl vs. alkyl groups) .

- pH Dependence : Amine protonation at low pH decreases nucleophilicity, altering product distribution .

Q. How does this compound interact with biological targets such as enzymes or receptors?

- Methodological Answer : Preliminary studies suggest:

- Receptor Binding : The sulfonylsulfanyl motif may mimic disulfide bonds in protein-ligand interactions .

- Enzyme Inhibition : Test via kinetic assays (e.g., IC₅₀ determination) using purified enzymes like cysteine proteases .

Table 2: Example Assay Parameters

| Target Enzyme | Assay Type | Inhibitor Concentration Range |

|---|---|---|

| Papain | Fluorescent | 0.1–100 µM |

Q. Data Contradiction & Validation

Q. How to address discrepancies in reported toxicity profiles of sulfonyl-ethanamine analogs?

- Methodological Answer : Variations may stem from impurity profiles or assay conditions. Recommendations:

- Purity Analysis : Validate via HPLC (≥95% purity threshold) .

- Dose-Response Studies : Use standardized cell lines (e.g., HEK293) and MTT assays to compare LD₅₀ values .

Q. What strategies optimize yield in multi-step syntheses of this compound?

- Methodological Answer : Key optimizations:

属性

IUPAC Name |

2-(2-aminoethylsulfonylsulfanyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O2S2/c5-1-3-9-10(7,8)4-2-6/h1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKKVBDZUVPNNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSS(=O)(=O)CCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。